Tetramethylrhodamine-dUTP

Fluorescence In Situ Hybridization Cosmid Detection Epifluorescence Microscopy

Choose amine-linked Tetramethylrhodamine-dUTP (TMR-dUTP) for the highest sensitivity in FISH and TUNEL assays. This directly labeled nucleotide boosts cosmid and single-copy gene detection by up to 40 percentage points compared to fluorescein-dUTP, reducing false negatives in diagnostic workflows. Its validated compatibility with standard Spectrum Orange filter sets eliminates the need for instrument modifications. When balanced enzymatic incorporation is required, TMR-dUTP outperforms Cy5-dCTP and offers a more uniform signal than Cy3-dUTP, minimizing sequence-dependent artifacts in microarray and sequencing library preparation.

Molecular Formula C43H52N6O19P3+
Molecular Weight 1049.8 g/mol
Cat. No. B12390567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylrhodamine-dUTP
Molecular FormulaC43H52N6O19P3+
Molecular Weight1049.8 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC(=O)NCC=CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)O
InChIInChI=1S/C43H51N6O19P3/c1-47(2)27-12-15-30-34(20-27)65-35-21-28(48(3)4)13-16-31(35)39(30)29-14-11-25(19-32(29)42(54)55)40(52)45-17-7-5-6-10-37(51)44-18-8-9-26-23-49(43(56)46-41(26)53)38-22-33(50)36(66-38)24-64-70(60,61)68-71(62,63)67-69(57,58)59/h8-9,11-16,19-21,23,33,36,38,50H,5-7,10,17-18,22,24H2,1-4H3,(H7-,44,45,46,51,52,53,54,55,56,57,58,59,60,61,62,63)/p+1/b9-8+/t33?,36-,38-/m1/s1
InChIKeyQYCIJWQKPLPLTL-PDLAYENASA-O
Commercial & Availability
Standard Pack Sizes5 mg / 25 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramethylrhodamine-dUTP: Baseline Characteristics for Direct DNA Labeling and Procurement


Tetramethylrhodamine-dUTP (TMR-dUTP) is a fluorescently modified deoxyuridine triphosphate designed for enzymatic incorporation into DNA, replacing its natural counterpart dTTP in reactions such as nick translation, PCR, and random priming [1]. As a rhodamine-class dye, its spectral properties (excitation/emission maxima ~546/564 nm) position it within the orange-red region, commonly used with standard Cy3 or Spectrum Orange filter sets for fluorescence microscopy and flow cytometry . This compound serves as a foundational tool for generating directly labeled nucleic acid probes, enabling applications like fluorescence in situ hybridization (FISH), microarray analysis, and apoptosis assays without the need for secondary detection steps [1].

Why Tetramethylrhodamine-dUTP Cannot Be Substituted with Generic Red Fluorophores


The direct substitution of TMR-dUTP with spectrally similar red fluorophores (e.g., Cy3-dUTP, Alexa Fluor 546-dUTP) is not straightforward due to significant differences in enzymatic incorporation efficiency, linker-dependent performance, and in situ hybridization sensitivity. While multiple fluorophores may share overlapping emission profiles, their chemical structure—including the linker arm between the uracil and fluorochrome—dictates how well the modified nucleotide is accepted by DNA polymerases and how the resulting labeled probe behaves in hybridization [1]. Studies show that alkynyl-linked TMR-dUTP underperforms in FISH compared to other analogs, whereas amine-linked TMR-dUTP yields superior sensitivity [2][3]. Additionally, the covalent incorporation order among dye-dNTPs varies significantly, with TMR-dUTP showing higher incorporation efficiency than Cy5-dCTP but lower than rhodamine-green-5-dUTP, highlighting that fluorophore choice is not merely a matter of spectral compatibility but of enzymatic and biochemical compatibility [4]. Procurement decisions must therefore consider the specific linker chemistry and validated performance metrics for the intended application.

Tetramethylrhodamine-dUTP: Quantitative Evidence for Differentiated Performance


Direct Hybridization Efficiency Comparison: TMR-dUTP vs. Fluorescein-dUTP in FISH

In a head-to-head comparison of fluorescent dUTPs for FISH, tetramethylrhodamine-dUTP demonstrated significantly higher hybridization efficiency than fluorescein-dUTP when visualizing cosmid targets using conventional epifluorescence microscopy. The study quantified the proportion of target sequences detected, establishing a clear performance differential between these two commonly used fluorophores [1].

Fluorescence In Situ Hybridization Cosmid Detection Epifluorescence Microscopy

Relative Enzymatic Incorporation Efficiency of TMR-dUTP in PCR

The covalent incorporation efficiency of fluorescently labeled dNTPs by Taq DNA polymerase was ranked in a comparative study. Tetramethylrhodamine-4-dUTP (FluoroRed) showed intermediate incorporation efficiency, positioned between rhodamine-green-5-dUTP (highest) and Cy5-dCTP (lowest). This order provides a quantitative framework for predicting relative labeling yields under similar PCR conditions [1].

PCR Labeling DNA Polymerase Exonucleolytic Sequencing

Linker-Dependent FISH Performance: Alkynyl-TMR-dUTP Underperformance

A qualitative evaluation of alkynyl-linked fluorescent dUTPs revealed that tetramethylrhodamine-dUTP was the only fluorochrome among five tested (fluorescein, Cy3, Lissamine, Texas Red) that did not perform satisfactorily in FISH [1]. This finding contrasts sharply with the high sensitivity observed for TMR-dUTP conjugated via an amine linker in earlier work [2], underscoring that the linker chemistry—not just the fluorophore—is a critical determinant of in situ hybridization performance.

Linker Chemistry Fluorescent dUTP Synthesis FISH Probe Development

Nucleotide-Specific Fluorescence Quenching Profile of TMR

Systematic measurement of fluorescence quenching induced by adjacent nucleobases revealed that TMR exhibits low to moderate quenching across all four bases (adenosine: 9%, cytidine: 11%, guanosine: 20%, thymidine: 11%) [1]. In contrast, Cy3 shows strong dequenching (negative quenching: -47% to -97%), while Alexa Fluor 546 demonstrates higher positive quenching (34-57%) [1]. This profile indicates that TMR's fluorescence intensity is relatively stable regardless of sequence context, which may simplify data interpretation and reduce sequence-dependent signal variability.

Fluorescence Quenching Nucleobase Interactions DNA Probe Design

Spectral Compatibility with Standard Cytogenetic Filter Sets

TMR-dUTP conjugates are validated for use with the Spectrum Orange filter set (Ex/Em ~559/588 nm), a standard in clinical cytogenetics . This compatibility is not universal among all rhodamine derivatives; for example, TAMRA-dUTP typically requires a different filter configuration (Ex/Em ~553/577 nm) . Procurement of TMR-dUTP specifically designed for Spectrum Orange channels ensures seamless integration into existing multicolor FISH workflows without the need for filter set adjustments or channel re-optimization.

Multicolor FISH Spectral Imaging Filter Set Optimization

Optimal Application Scenarios for Tetramethylrhodamine-dUTP Based on Differentiated Evidence


High-Sensitivity FISH for Low-Copy Cosmids and Single-Copy Sequences

When designing FISH assays for detecting low-abundance targets such as cosmids or single-copy genes, tetramethylrhodamine-dUTP (amine-linked) should be prioritized over fluorescein-dUTP. The 90% hybridization efficiency demonstrated for cosmid visualization [1] directly translates to a 40-percentage-point improvement in target detection, reducing false negatives in diagnostic or research settings. This is particularly critical when working with limited clinical samples or when mapping single-copy genomic regions.

Multiplex FISH with Spectrum Orange Channels

For laboratories utilizing standard cytogenetic imaging platforms equipped with Spectrum Orange filter sets, TMR-dUTP offers validated compatibility without the need for filter wheel modifications [1]. Its spectral properties (Ex/Em ~546/564 nm) align optimally with this channel, whereas alternative rhodamine derivatives (e.g., TAMRA-dUTP) exhibit a 7-13 nm spectral shift that may compromise signal intensity or require channel re-optimization . This makes TMR-dUTP the preferred orange-red label for multicolor FISH panels in both clinical diagnostics and genomic research.

Apoptosis Detection via TUNEL Assay

Tetramethylrhodamine-dUTP is a core component of commercial TUNEL kits (e.g., Roche's In Situ Cell Death Detection Kit, TMR red) for detecting DNA strand breaks during apoptosis [1]. The compound is effectively incorporated by terminal deoxynucleotidyl transferase (TdT) at fragmented DNA ends, generating a red fluorescent signal quantifiable by flow cytometry or fluorescence microscopy. The assay's reproducibility and brightness are sufficient for single-cell apoptosis quantification, and the red emission channel allows multiplexing with green-fluorescent cell markers (e.g., FITC-labeled antibodies) for co-staining .

PCR-Based DNA Labeling for Microarray and Sequencing Applications

When generating fluorescently labeled DNA via PCR, the relative incorporation efficiency of TMR-dUTP positions it as a suitable choice when balanced labeling is required. While rhodamine-green-dUTP offers the highest incorporation, TMR-dUTP outperforms Cy5-dCTP [1], making it a viable alternative when a red-shifted fluorophore is needed for multiplexed detection or when avoiding the known sequence-dependent dequenching artifacts of Cy3 . Its moderate quenching profile across all four nucleobases (≤20% quenching) ensures more uniform signal intensity across different sequence contexts, enhancing quantitative accuracy in microarray-based expression analysis or next-generation sequencing library preparation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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